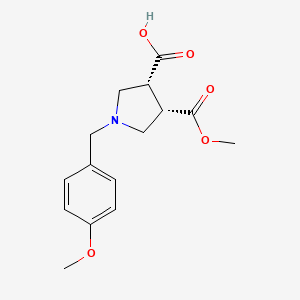

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

Beschreibung

The compound (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative with three key substituents:

- Position 4: A methoxycarbonyl (COOMe) group, enhancing polarity and hydrogen-bonding capacity.

- Position 3: A carboxylic acid (COOH) group, offering acidity (pKa ~2–4) and hydrogen-bond donor properties.

The (3R,4S) stereochemistry is critical for its conformational stability and biological interactions.

Eigenschaften

CAS-Nummer |

1245645-92-4 |

|---|---|

Molekularformel |

C15H19NO5 |

Molekulargewicht |

293.31 g/mol |

IUPAC-Name |

(3R,4S)-4-methoxycarbonyl-1-[(4-methoxyphenyl)methyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C15H19NO5/c1-20-11-5-3-10(4-6-11)7-16-8-12(14(17)18)13(9-16)15(19)21-2/h3-6,12-13H,7-9H2,1-2H3,(H,17,18)/t12-,13+/m0/s1 |

InChI-Schlüssel |

OXYAGCGUZQOARP-QWHCGFSZSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)CN2C[C@@H]([C@@H](C2)C(=O)OC)C(=O)O |

Kanonische SMILES |

COC1=CC=C(C=C1)CN2CC(C(C2)C(=O)OC)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (3R,4S)-1-(4-Methoxybenzyl)-4-(Methoxycarbonyl)pyrrolidin-3-carbonsäure umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Ausgangsmaterialien. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrrolidinrings: Der Pyrrolidinring kann durch eine Cyclisierungsreaktion synthetisiert werden, die ein geeignetes Amin und einen Diester beinhaltet.

Einführung der Methoxybenzyl-Gruppe: Die Methoxybenzyl-Gruppe kann durch eine nucleophile Substitutionsreaktion unter Verwendung eines Methoxybenzylhalogenids eingeführt werden.

Einführung der Methoxycarbonyl-Gruppe: Die Methoxycarbonyl-Gruppe kann durch eine Veresterungsreaktion unter Verwendung von Methanol und einem geeigneten Carbonsäurederivat eingeführt werden.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung der oben genannten Synthesewege umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Reaktionsbedingungen (Temperatur, Druck, pH-Wert) und Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(3R,4S)-1-(4-Methoxybenzyl)-4-(Methoxycarbonyl)pyrrolidin-3-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können an der Methoxybenzyl-Gruppe oder der Methoxycarbonyl-Gruppe stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Methoxybenzylhalogenid in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung von substituierten Pyrrolidinderivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von (3R,4S)-1-(4-Methoxybenzyl)-4-(Methoxycarbonyl)pyrrolidin-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann ihre Wirkungen ausüben, indem sie an diese Zielstrukturen bindet und deren Aktivität moduliert. Beispielsweise kann sie ein Enzym hemmen, indem sie dessen aktives Zentrum blockiert, oder einen Rezeptor aktivieren, indem sie einen natürlichen Liganden nachahmt.

Wirkmechanismus

The mechanism of action of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit an enzyme by blocking its active site or activate a receptor by mimicking a natural ligand.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Physicochemical Properties

The table below highlights key structural analogs and their distinguishing features:

Key Observations :

- Substituent Impact on Polarity: The target compound’s 4-methoxybenzyl and COOH groups increase hydrophilicity compared to analogs with non-polar tert-butyl (e.g., ) or benzodioxolyl groups .

- Stereochemical Purity : Racemic mixtures (e.g., ±-14{4,5}) show lower enantiomeric purity (16–79% LC) compared to single-enantiomer targets, which is critical for drug efficacy .

- Functional Group Diversity : Ureido (e.g., 14{1,8}) and boronic acid (CB-1158) groups enable specific enzyme interactions, whereas the target’s COOH group may favor ionic interactions .

Biologische Aktivität

(3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound of increasing interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a pyrrolidine core with methoxy and methoxycarbonyl substituents, contributing to its unique biological properties. The stereochemistry at the 3R and 4S positions is crucial for its activity.

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has been investigated for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Summary of Anticancer Studies

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | HeLa | 5.0 | Apoptosis induction |

| Study B | MCF-7 | 10.0 | Cell cycle arrest |

| Study C | A549 | 7.5 | Inhibition of angiogenesis |

2. Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been tested as an arginase inhibitor, which plays a role in cancer metabolism by modulating nitric oxide production.

Case Study: Arginase Inhibition

A recent study reported that (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid analogs exhibited enhanced potency against arginase I and II, with IC50 values significantly lower than existing inhibitors. This suggests potential applications in cancer therapy where arginine metabolism is critical.

The biological activity of (3R,4S)-1-(4-methoxybenzyl)-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can be attributed to its ability to interact with specific protein targets within cells. The methoxy groups enhance lipophilicity, facilitating cellular uptake and interaction with intracellular targets.

Pharmacokinetics

Understanding the pharmacokinetics of the compound is essential for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although further research is needed to elucidate its metabolic pathway and excretion profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.